molecular formula C24H32O6 B1200705 Heterotropan CAS No. 73036-51-8

Heterotropan

Cat. No.: B1200705
CAS No.: 73036-51-8
M. Wt: 416.5 g/mol
InChI Key: WCERJEZPIONOJU-UHFFFAOYSA-N
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Description

Heterotropan is a diarylcyclobutane lignan with the molecular formula C₂₄H₃₂O₆ (molecular weight: 416.52 g/mol) . It was first isolated from Heterotropa takaoi (fresh leaves and roots) and Piper cubeba . Structurally, it features two aryl groups connected via a cyclobutane core, formed through a [2+2] photodimerization reaction of (E)-asarone (a phenylpropene derivative) under UV light . This synthesis pathway is notable for its stereochemical outcomes, producing distinct isomers depending on reaction conditions.

This compound is classified under lignans, a group of natural products with diverse biological activities.

Properties

CAS No.

73036-51-8

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

1-[2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene

InChI

InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3

InChI Key

WCERJEZPIONOJU-UHFFFAOYSA-N

SMILES

CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C

Canonical SMILES

CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C

Other CAS No.

70280-35-2

Synonyms

(1alpha,2beta,3beta,4alpha)-isomer of magnosalin
heterotropan
magnosalin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Heterotropan and Related Cyclobutane Lignans

Compound Source Molecular Formula Key Structural Features Reference
This compound Heterotropa takaoi, Piper cubeba C₂₄H₃₂O₆ Diarylcyclobutane with methoxy substituents
Magnosilin Magnolia salicifolia C₂₄H₃₂O₆ Stereoisomer of this compound; trans-configuration
Andamanicin Piper sumatranum C₂₄H₃₂O₆ M-trans configuration; distinct stereochemistry
Acoradin Acorus calamus Undisclosed Diarylcyclobutane with unassigned configuration
Bergapten dimer Citrus lumia (peels) C₂₂H₂₀O₈ Coumarin-derived cyclobutane dimer

Key Observations :

  • This compound, magnosilin, and andamanicin are stereoisomers with identical molecular formulas but differing in substituent spatial arrangements .
  • Bergapten dimer, a coumarin derivative, shares the cyclobutane core but lacks the lignan-specific aryl groups .

Key Observations :

  • Photodimerization is a common method for cyclobutane formation but requires precise control to isolate specific stereoisomers .
  • Natural enzymatic pathways (e.g., in Cicuta virosa) yield structurally related compounds without artificial light .

Table 3: Reported Bioactivities of Selected Compounds

Compound Biological Activity Model/Application Reference
This compound Component in ischemic stroke therapy Compound Musk Injection
Steganotaenia lactones Antileukemic In vitro cancer models
Bergapten dimer Photosensitizing effects Dermatological applications

Key Observations :

  • This compound’s role in ischemic stroke treatment is inferred from its inclusion in traditional formulations, though direct evidence is lacking .
  • Other diarylcyclobutanes (e.g., Steganotaenia lactones) exhibit more clearly defined anticancer activities .

Physicochemical Properties

Table 4: Physical Properties of this compound vs. Analogues

Compound Melting Point (°C) Solubility LogP (Predicted) Reference
This compound Not reported Lipophilic ~3.5
Magnosilin Not reported Similar to this compound ~3.5
Bergapten dimer 160–161 Moderate in ethanol ~2.8

Key Observations :

  • This compound’s lipophilicity (predicted LogP ~3.5) suggests moderate membrane permeability, typical of lignans .
  • Bergapten dimer’s lower LogP aligns with its coumarin-based polarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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